Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate
Description
Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate is a secondary amine-containing ester with the molecular formula C₁₁H₂₃NO₄ and a molecular weight of 233.30 g/mol (calculated). Structurally, it consists of an ethyl propanoate backbone substituted with a 2,2-diethoxyethylamino group at the third carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic systems or protected amino derivatives.
Properties
IUPAC Name |
ethyl 3-(2,2-diethoxyethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-4-14-10(13)7-8-12-9-11(15-5-2)16-6-3/h11-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFBLCWXQAOICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCCC(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,2-diethoxyethyl)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with 2,2-diethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(2,2-diethoxyethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| This compound | C₁₁H₂₃NO₄ | 233.30 | Ethyl ester, diethoxyethylamino | Potential intermediate for heterocycles |
| Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate | C₁₁H₂₃NO₄ | 233.30 | Methyl ester, diethoxyethylamino, methyl branch | Enhanced steric hindrance; 98% purity |
| Ethyl 3-[acetyl(butyl)amino]propanoate (IR 3535) | C₁₁H₂₁NO₃ | 215.29 | Acetyl-butylamino, ethyl ester | Liquid insect repellent |
| Ethyl 3-((tert-butoxycarbonyl)amino)propanoate | C₁₀H₁₉NO₄ | 217.26 | Boc-protected amino, ethyl ester | Stable intermediate in peptide synthesis |
| Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate | C₁₉H₂₁NO₃ | 311.15 | Oxo, phenyl, ethyl ester | Solid intermediate (M.P. 82–84°C) |
Key Observations :
- Diethoxyethylamino vs. Boc/Cbz Groups: The diethoxyethylamino group in the target compound offers unique solubility and reactivity compared to tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups. While Boc groups require acidic conditions for deprotection, the diethoxyethyl moiety may exhibit stability under broader pH ranges, making it suitable for specific synthetic pathways .
- Applications: Ethyl 3-[acetyl(butyl)amino]propanoate (IR 3535) is industrially significant as an insect repellent, whereas the target compound’s role remains focused on synthetic intermediates .
Key Findings :
- High-yield syntheses (e.g., 96% for benzopyranone derivatives) highlight the efficiency of cyano-ethoxycarbonyl reagents in forming heterocyclic cores .
Physicochemical Properties
Table 3: Physical Properties and Stability
| Compound Name | Physical State | Melting Point (°C) | Solubility | Stability Notes |
|---|---|---|---|---|
| This compound | Likely liquid | Not reported | Polar organic solvents | Stable under ambient conditions |
| Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate | White solid | 82–84 | Ethanol, ether | Stable; Rf = 0.32 (Et2O:PE) |
| 5-Oxo-3-(2-cyano-2-ethoxycarbonylethenyl)amino-benzopyran-2-one | Solid | 234–235 | DMSO, DMF | High thermal stability |
Insights :
- The target compound’s liquid state (inferred from analogs like IR 3535) contrasts with crystalline derivatives like benzopyranones, which exhibit high melting points (>230°C) due to aromatic stacking .
- Solubility in polar solvents (e.g., ethanol, acetonitrile) is common among ethyl amino propanoates, facilitating their use in solution-phase reactions .
Research Implications and Gaps
- Applications: While this compound’s exact applications are underexplored, its structural similarity to heterocyclic precursors (e.g., pyranones, pyrimidines) suggests utility in drug discovery or agrochemical synthesis .
- Synthesis Optimization : Future studies should aim to replicate high-yield methods (e.g., DMFDEA acetylation) for this compound .
- Stability Studies: Comparative analyses of diethoxyethylamino vs. Boc/Cbz groups under acidic/basic conditions could refine its role as a protecting group .
Biological Activity
Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H23NO4
- Molecular Weight : 233.31 g/mol
The compound features an ethyl ester group and a diethoxyethyl amino moiety, contributing to its solubility and reactivity.
Research indicates that compounds similar to this compound may exhibit various biological activities such as:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Certain analogs have demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Ethyl 3-[(2-methoxyethyl)amino]propanoate | Antimicrobial | |
| Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate | Anticancer | |
| Quinoxaline Derivatives | Antiviral, Anticancer |
Case Study 1: Anticancer Activity
A study conducted on a related compound demonstrated significant anticancer activity against breast cancer cells. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates. The compound was administered in varying doses (10 µM to 50 µM) over 48 hours, showing a dose-dependent response.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of a similar diethoxyethyl derivative. In vitro experiments using SH-SY5Y neuroblastoma cells revealed that the compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions induced by glutamate exposure. The results indicated a potential for therapeutic application in treating conditions like Alzheimer's disease.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound and its analogs. Molecular docking studies suggest that modifications to the amino group can significantly alter binding affinities to target proteins involved in various biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
